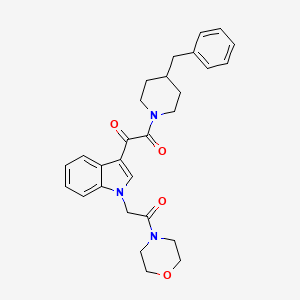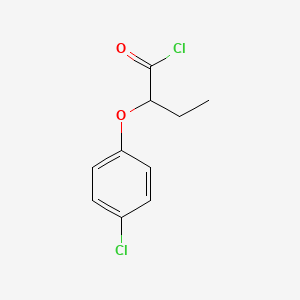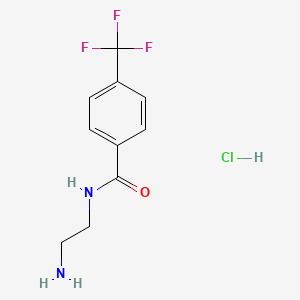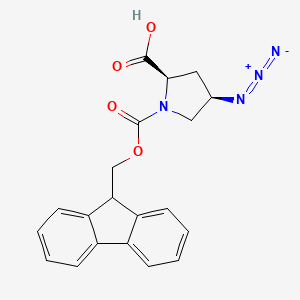![molecular formula C15H18N2O2S B2489431 N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine CAS No. 338412-26-3](/img/structure/B2489431.png)
N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine involves complex organic reactions. One approach includes the use of sulfonamides derived from serine and threonine, synthesized using solid-phase synthesis and subjected to reaction with trimethylsilyl trifluoro-methanesulfonate (TMSOTf), leading to unexpected products like pyrrolidin-3-ones, indicating a versatile reactivity profile of sulfonamide-based compounds (Králová et al., 2019).
Molecular Structure Analysis
Structural characterization of similar sulfonamide compounds reveals diverse conformational possibilities. For instance, metal complexes containing sulfonamido groups have been characterized, demonstrating the ability of these compounds to coordinate with metals in complex formations, offering insights into the structural versatility and potential applications of this compound in catalysis or material science (Sousa et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, similar to this compound, includes their participation in cross-coupling reactions. For example, N-(3-Pyridinyl)-substituted sulfonamides can be synthesized from bromopyridines and aryl sulfonamides in reactions catalyzed by CuI, demonstrating the compound's potential in synthetic chemistry (Han, 2010).
Physical Properties Analysis
The study of sulfonamide compounds, including those structurally related to this compound, often highlights their solid-state properties. For instance, the examination of conformationally diverse sulfonamide receptors based on different core aryl groups has shed light on their ability to form dimeric structures with guest molecules, suggesting potential for the development of molecular sensors or materials with specific binding capabilities (Berryman et al., 2015).
Aplicaciones Científicas De Investigación
Structural Characterisation of Metal Complexes
A study by Sousa et al. (2001) explores the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to the formation of metal complexes. These complexes, obtained by different routes, have been characterised through elemental analyses, magnetic measurements, IR, mass spectrometry, and 1H NMR spectroscopy for Zn complexes. The structural characterisation includes Cu, Co, and Zn complexes, providing insights into their potential applications in coordination chemistry and material science (Sousa et al., 2001).
Antimicrobial Activity of Heterocyclic Compounds
El‐Emary et al. (2002) synthesized a range of heterocyclic compounds based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. These compounds exhibited significant antimicrobial activity, highlighting their potential as pharmaceutical agents. This research underscores the versatility of sulfonamide derivatives in developing new antibacterial and antimicrobial agents (El‐Emary et al., 2002).
Synthesis and Anticancer Activity
Szafrański and Sławiński (2015) conducted a study on the synthesis of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and evaluated their in vitro anticancer activity. The findings revealed compounds with promising activity profiles, particularly against leukemia, colon cancer, and melanoma, indicating the therapeutic potential of these sulfonamide derivatives in oncology (Szafrański & Sławiński, 2015).
Fluorinated Polyamides for Material Science
Liu et al. (2013) synthesized new diamine containing pyridine and trifluoromethylphenyl groups, leading to the creation of fluorinated polyamides with pyridine and sulfone moieties. These polymers, characterized by low dielectric constants, high transparency, and excellent thermal stability, show significant potential for applications in electronics and material science (Liu et al., 2013).
Propiedades
IUPAC Name |
N,4,6-trimethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-7-5-6-8-13(10)20(18,19)14-11(2)9-12(3)17-15(14)16-4/h5-9H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIAJFCQIORRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2489359.png)
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)


![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isobutyramide](/img/structure/B2489368.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)